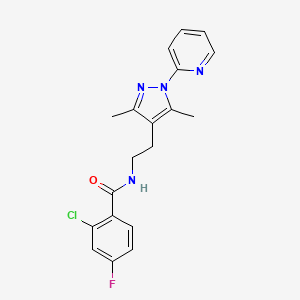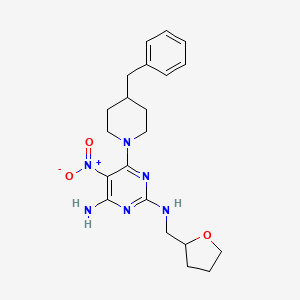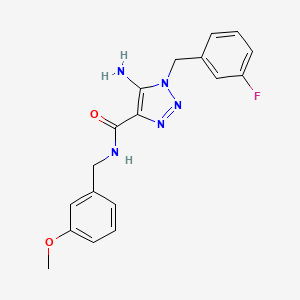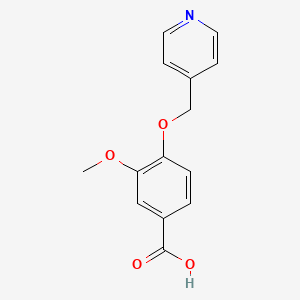
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, also known as IPPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. IPPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This results in a stimulant effect, which is responsible for the psychoactive properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other stimulant drugs such as amphetamines and cocaine. This compound increases the release of dopamine in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with caution and follow proper safety protocols when conducting experiments with this compound.
Future Directions
There are several future directions for research involving 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one. One area of interest is the development of new drugs that target the dopamine transporter. This compound could serve as a starting point for the development of new drugs that have a higher affinity for the transporter and fewer side effects. Another area of interest is the use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound for these applications.
Synthesis Methods
The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves the reaction of 4-isobutylsulfonyl-piperidine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a white crystalline powder.
Scientific Research Applications
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4S/c1-4-15-26-19-8-5-18(6-9-19)7-10-21(23)22-13-11-20(12-14-22)27(24,25)16-17(2)3/h5-6,8-9,17,20H,4,7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQQEVYEIVJMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)







![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)